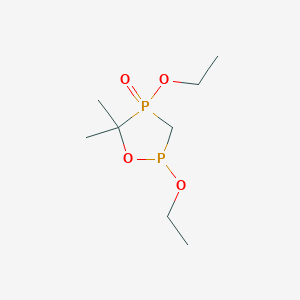
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one is a chemical compound with a unique structure that includes both phosphorus and oxygen atoms
Méthodes De Préparation
The synthesis of 2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one typically involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher efficiency and consistency.
Analyse Des Réactions Chimiques
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparaison Avec Des Composés Similaires
2,4-Diethoxy-5,5-dimethyl-1,2,4lambda~5~-oxadiphospholan-4-one can be compared with similar compounds such as:
2,4-Dimethoxy-5-methylpyrimidine: This compound has a similar structure but lacks the phosphorus atom, making it less versatile in certain applications.
2,4-Diethoxy-5-methylpyrimidine: Similar to the above compound but with ethoxy groups, it also lacks the phosphorus atom.
The uniqueness of this compound lies in its ability to form stable complexes with a variety of molecules due to the presence of both phosphorus and oxygen atoms, making it valuable in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
105755-88-2 |
|---|---|
Formule moléculaire |
C8H18O4P2 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2,4-diethoxy-5,5-dimethyl-1,2,4λ5-oxadiphospholane 4-oxide |
InChI |
InChI=1S/C8H18O4P2/c1-5-10-13-7-14(9,11-6-2)8(3,4)12-13/h5-7H2,1-4H3 |
Clé InChI |
BQVXUZPLRCVSRW-UHFFFAOYSA-N |
SMILES canonique |
CCOP1CP(=O)(C(O1)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



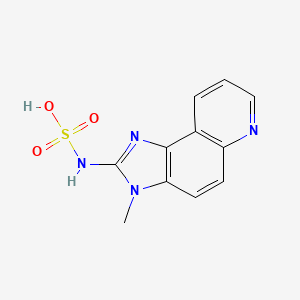
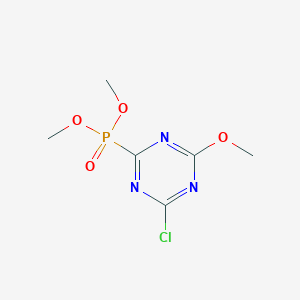
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
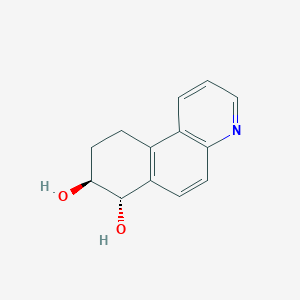
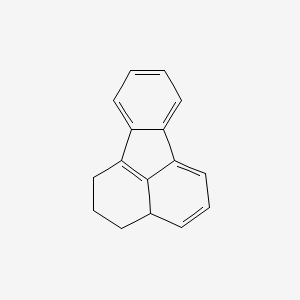
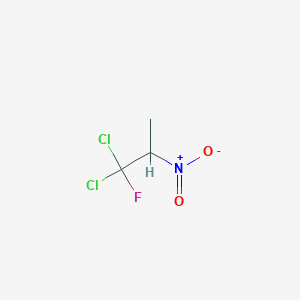
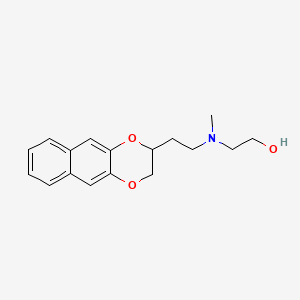
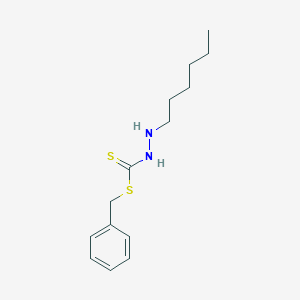
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
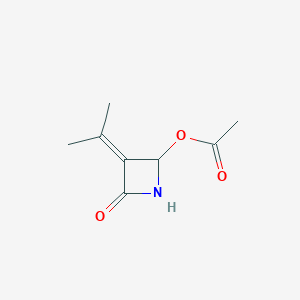
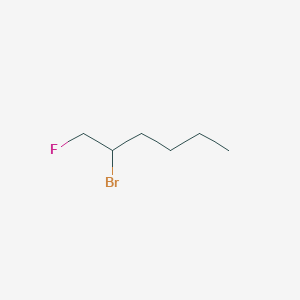
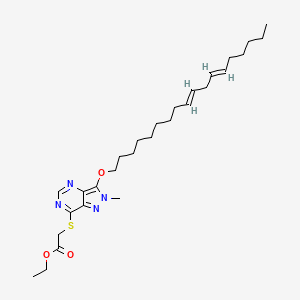
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
